N-(6-chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c19-13-1-2-14-15(6-13)23-17(20-14)21-16(22)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12H,3-5,7-9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEICYXLCEFNRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with adamantane-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
The position and nature of substituents on the benzothiazole ring significantly influence biological activity and physicochemical properties.
- Chlorine vs. Methoxy : The chloro substituent (electron-withdrawing) may enhance oxidative stability and binding to electrophilic targets compared to the methoxy group (electron-donating), which could improve solubility but reduce metabolic resistance .
- Adamantane vs. Piperidine derivatives may exhibit faster clearance due to increased polarity .
Carboxamide Linker Modifications
The carboxamide bridge’s length and substituents impact conformational flexibility and intermolecular interactions:
- Acetamide (methoxy analog): A shorter linker reduces steric hindrance, possibly improving solubility but weakening hydrophobic interactions .
- Trifluorobenzamide: The trifluoromethyl group introduces strong electronegativity, but notes inactivity against fungi, suggesting substituent position (e.g., meta vs. para) is critical .
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is a synthetic compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of both the benzothiazole moiety and the adamantane core, which contributes to its unique physicochemical properties. The synthesis typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with adamantane-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is performed in dichloromethane under reflux conditions, followed by purification through column chromatography to yield the desired compound in high purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Benzothiazoles are known for their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, a study evaluating various benzothiazole compounds demonstrated significant inhibition of cancer cell lines such as A431 and A549 at concentrations as low as 1 µM. These compounds were found to interfere with key signaling pathways, specifically inhibiting AKT and ERK pathways, which are crucial for cancer cell survival and proliferation .
Anti-inflammatory Effects
In addition to anticancer properties, benzothiazole derivatives have shown anti-inflammatory effects. Compounds similar to this compound have been reported to significantly decrease levels of inflammatory cytokines like IL-6 and TNF-α in vitro. This dual action makes them promising candidates for treating conditions involving both inflammation and cancer .
Mechanistic Studies
Mechanistic investigations have revealed that these compounds can induce cell cycle arrest and promote apoptosis through various pathways. For example, in treated cancer cells, Western blot analyses indicated that certain derivatives effectively inhibited the expression of proteins involved in cell survival pathways .
Comparison with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other benzothiazole derivatives:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Key Mechanism |
|---|---|---|---|
| This compound | High | Moderate | Inhibition of AKT/ERK pathways |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Very High | High | Induction of apoptosis |
| N-(1,3-benzothiazol-2-yl)-arylamides | Variable | Low | Varies by substituent |
Case Studies
Several case studies have explored the efficacy of benzothiazole derivatives in preclinical models:
- Study on Dual Action : A novel benzothiazole derivative was tested against multiple cancer cell lines. Results showed a significant reduction in cell viability and migration capabilities, alongside a marked decrease in pro-inflammatory cytokines .
- Pathway Inhibition Study : Another research focused on the inhibition of ATR kinase by a series of benzothiazole derivatives. The study revealed that specific modifications could enhance binding affinity and inhibitory effects on cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
